N-Hydroxy-3-methyl-isonicotinamidine
Overview
Description
N-Hydroxy-3-methyl-isonicotinamidine is an organic compound with the chemical formula C7H9N3O It is a derivative of isonicotinamidine, featuring a hydroxy group and a methyl group attached to the isonicotinamidine core
Mechanism of Action
Target of Action
The primary targets of N-Hydroxy-3-methyl-isonicotinamidine are the Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that the presence of a n-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the mop receptor, potent agonism and antinociceptive efficacy .
Biochemical Pathways
this compound is involved in the biochemical pathways of nicotinamide-derived pyridones . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These catabolites of nicotinamide possess physiological relevance and are often included in metabolomics measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-methyl-isonicotinamidine typically involves the reaction of 3-methyl-isonicotinamidine with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The reaction can be represented as follows:
3-methyl-isonicotinamidine+hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-methyl-isonicotinamidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives with different substituents replacing the methyl group.
Scientific Research Applications
N-Hydroxy-3-methyl-isonicotinamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-isonicotinamidine: Lacks the methyl group present in N-Hydroxy-3-methyl-isonicotinamidine.
3-Methyl-isonicotinamidine: Lacks the hydroxy group.
Isonicotinamidine: Lacks both the hydroxy and methyl groups.
Uniqueness
This compound is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-hydroxy-3-methylpyridine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRHTAGWZBOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259179 | |
Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22926-86-9 | |
Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22926-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-3-methyl-4-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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